N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-12-20(25)23(22-18)14-19(24)21-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRDFNIFAFVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyl group. The final step involves the acylation of the resulting compound with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyridazinone ring to a dihydropyridazinone or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Properties
The following table summarizes the structural features and properties of the target compound and its analogs:
Analysis of Structural and Functional Differences
Core Heterocycle Variations
- Pyridazinone (Target) vs. Pyrimidinone (): Pyridazinones (1,2-diazines) exhibit distinct electronic properties compared to pyrimidinones (1,3-diazines) due to nitrogen atom positioning. The pyrimidinone derivative in showed moderate AKR1C1 inhibition (Ki = 17 mM), suggesting that pyridazinones may require optimized substituents for similar activity .
Substituent Effects
- Benzyl vs. 4-Methoxybenzyl (BG14046) :
Replacing the benzyl group (target) with 4-methoxybenzyl (BG14046) introduces an electron-donating methoxy group, which may enhance solubility but reduce membrane permeability due to increased polarity . - 4-Methylphenyl vs.
- Furan-2-yl (CPX) :
CPX’s furan substituent contributes π-electron density, correlating with its high predicted binding affinity (-8.1 kcal/mol). This highlights the importance of aromatic and heterocyclic substituents in enhancing interactions with biological targets .
Functional Group Impact on Activity
- The pyridazinone core in CPX is functionalized with a pyridinone group, demonstrating that hybrid structures can achieve superior binding affinities compared to simpler analogs like the target compound .
- The AKR1C1-inhibiting pyrimidinone () suggests that minor changes in the heterocyclic core can significantly influence enzyme inhibition, though its weak Ki (17 mM) implies further optimization is needed .
Pharmacokinetic and Physicochemical Considerations
- Metabolic Stability : Fluorinated analogs () may exhibit slower oxidative metabolism due to fluorine’s resistance to enzymatic degradation, whereas methoxy groups (BG14046) could undergo demethylation .
Biological Activity
N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 350.43 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the effectiveness of certain N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In particular, derivatives similar to this compound have shown promising results:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6d5 | 1.11 ± 0.05 | Potent RdRp inhibitor |
| 6b5 | 4.55 ± 0.20 | Moderate RdRp inhibitor |
| 6c9 | 1.65 ± 0.05 | Potent RdRp inhibitor |
| Remdesivir | 1.19 ± 0.36 | Positive control |
These compounds exhibited significant inhibition of RNA synthesis by SARS-CoV-2 RdRp, with IC50 values comparable to the standard antiviral drug remdesivir .
Anticancer Activity
The compound's potential anticancer properties have also been explored in various studies. Research indicates that derivatives of dihydropyridazine structures can exhibit cytotoxic effects against several cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) | Observations |
|---|---|---|---|
| A431 | N-benzyl derivative | <10 | Significant growth inhibition |
| HT29 | N-benzyl derivative | <5 | High cytotoxicity observed |
In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Viral Replication : The compound targets viral polymerases, disrupting RNA synthesis essential for viral replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels or activating caspases.
- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, leading to growth inhibition.
Study on SARS-CoV-2 Inhibition
A study conducted on a series of N-benzyl-acetamides revealed that modifications to the benzyl group significantly affected antiviral activity. The introduction of electron-donating groups enhanced RdRp inhibitory effects while electron-withdrawing groups diminished activity . This structure-activity relationship (SAR) analysis underscores the importance of functional group positioning in optimizing biological efficacy.
Anticancer Efficacy Assessment
In another investigation focusing on anticancer properties, researchers synthesized various derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that specific substitutions on the dihydropyridazine core could enhance potency against resistant cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
